3-(Pyrrolidine-2-carboxamido)benzoic acid
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Overview
Description
3-(Pyrrolidine-2-carboxamido)benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-2-carboxamido)benzoic acid typically involves the reaction of pyrrolidine-2-carboxylic acid with benzoic acid derivatives. One common method is the condensation reaction between pyrrolidine-2-carboxylic acid and benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidine-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(Pyrrolidine-2-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of 3-(Pyrrolidine-2-carboxamido)benzoic acid.
Benzoic acid: Another precursor used in the synthesis.
Pyrrolidinone derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(pyrrolidine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
HMZQASVDGDUUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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